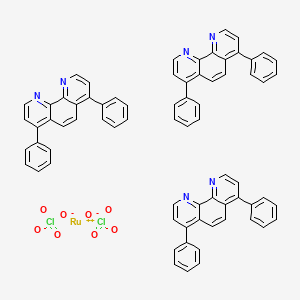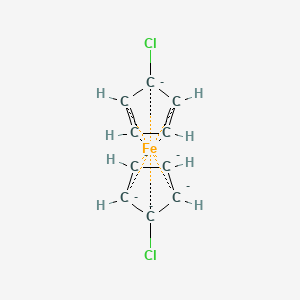
R(+)-Butylindazone
Vue d'ensemble
Description
R(+)-Butylindazone (RBI) is a chiral compound that has been used in a variety of scientific research applications. It is a synthetic compound that has a wide range of biochemical and physiological effects. It has been used in laboratory experiments to study the structure and function of proteins, enzymes, and other cellular components.
Applications De Recherche Scientifique
Phyloseq: An R Package for Reproducible Interactive Analysis and Graphics of Microbiome Census Data
This paper discusses a software project named phyloseq, designed for the analysis of microbiome census data using R. It focuses on the challenges in microbial community analysis and offers solutions through various analysis techniques and tools in R. This is relevant for understanding how software tools can aid in scientific research, possibly including the study of compounds like R(+)-Butylindazone (McMurdie & Holmes, 2013).
Protective Effect of n-Butyl Alcohol Extracts from Rhizoma Pinelliae Pedatisectae Against Cerebral Ischemia-Reperfusion Injury in Rats
This study explores the effects of n-butyl alcohol extracts from Rhizoma Pinelliae Pedatisectae on cerebral ischemia/reperfusion injury in rats. It provides insights into the therapeutic applications of n-butyl alcohol extracts in treating neurological diseases, which could be analogous to the potential applications of R(+)-Butylindazone (Ye et al., 2016).
Chemical Chaperones Reduce ER Stress and Restore Glucose Homeostasis in a Mouse Model of Type 2 Diabetes
This paper investigates the use of chemical chaperones to alleviate endoplasmic reticulum stress in cells and animals. This research is relevant to understanding how chemical compounds can be used to treat diseases such as diabetes, which might provide insights into similar applications for R(+)-Butylindazone (Özcan et al., 2006).
Phenylbutazone: An Evaluation of Its Use
This article evaluates the use of Phenylbutazone, an antirheumatic drug. Although not directly related to R(+)-Butylindazone, the study of similar compounds in the context of rheumatism and their toxic side effects could be informative for related research (Snow, 1953).
Neuroprotective Activity of a Novel Synthetic Rhodamine-Based Hydrazone
This study involves a new rhodamine-based probe for detecting Cu2+ ions, exploring its potential therapeutic applications against Alzheimer's disease in a Drosophila model. Theapproach of synthesizing and characterizing new compounds for specific biomedical applications could offer insights into similar processes for compounds like R(+)-Butylindazone (Chauhan et al., 2022).
Butein in Health and Disease: A Comprehensive Review
This paper provides a comprehensive review of the pharmacological and biological effects of butein, a chalcone polyphenol. It highlights the various chronic diseases against which butein is effective and discusses its biological properties. Such comprehensive reviews of specific compounds can provide a model for studying the applications and effects of R(+)-Butylindazone in various health conditions (Padmavathi et al., 2017).
Drug Discovery: A Historical Perspective
This paper offers a historical perspective on drug discovery, guided by chemistry, pharmacology, and clinical sciences. It discusses the impact of molecular biology and genomic sciences on drug discovery, which is relevant for understanding the process of discovering and applying new compounds like R(+)-Butylindazone (Drews, 2000).
Quantitation of Phenylbutazone and Oxyphenbutazone in Equine Plasma
This research focuses on the quantitation of phenylbutazone and oxyphenbutazone in equine plasma, using solid-phase extraction and HPLC. The analytical methods and validation processes described here could be applicable to similar studies involving R(+)-Butylindazone (Taylor & Westwood, 1995).
Propriétés
IUPAC Name |
2-[[(2S)-2-butyl-6,7-dichloro-2-cyclopentyl-1-oxo-3H-inden-5-yl]oxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24Cl2O4/c1-2-3-8-20(13-6-4-5-7-13)10-12-9-14(26-11-15(23)24)17(21)18(22)16(12)19(20)25/h9,13H,2-8,10-11H2,1H3,(H,23,24)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWWQIFONIPBKT-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCC(=O)O)C3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@]1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCC(=O)O)C3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Cl2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40439113 | |
| Record name | R(+)-Butylindazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
R(+)-Butylindazone | |
CAS RN |
81166-47-4 | |
| Record name | R(+)-Butylindazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the target of R(+)-Butylindazone and how does its action affect cellular processes?
A1: R(+)-Butylindazone specifically inhibits K+/Cl− cotransporters (KCCs) . KCCs are crucial for maintaining chloride ion balance in cells, which influences various physiological processes. For instance, in osteoclasts (bone-resorbing cells), KCC1 facilitates chloride extrusion alongside proton (H+) extrusion, essential for bone resorption. Inhibiting KCC1 with R(+)-Butylindazone disrupts chloride and proton extrusion, ultimately suppressing osteoclastic pit formation and bone resorption .
Q2: How does R(+)-Butylindazone differentiate between different types of ion transporters involved in potassium transport?
A2: Research on rat choroid plexus, responsible for cerebrospinal fluid (CSF) secretion, reveals that R(+)-Butylindazone does not inhibit the Na-K-Cl cotransporter involved in potassium efflux . This suggests that R(+)-Butylindazone displays selectivity towards specific KCCs like KCC1 over other potassium transporters like the Na-K-Cl cotransporter. This selective inhibition is crucial for understanding the specific roles of different potassium transport mechanisms.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![6-[4-(Trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B1354422.png)





